
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is typically found as a colorless or white viscous liquid or solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves the reaction of tert-butyl carbamate with 1-hydroxy-4-methylpentan-2-yl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A related compound with similar structural features but lacking the hydroxy and methyl groups.
N-methylcarbamate: Another related compound with a simpler structure
Uniqueness
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)7-10(8-14)13(6)11(15)16-12(3,4)5/h9-10,14H,7-8H2,1-6H3 |
InChI-Schlüssel |
ULFUGNPKTPGAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
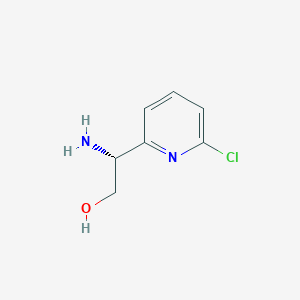
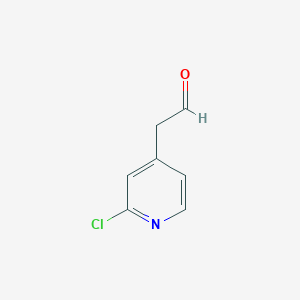
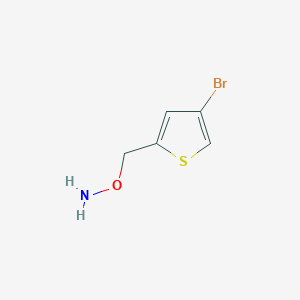

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
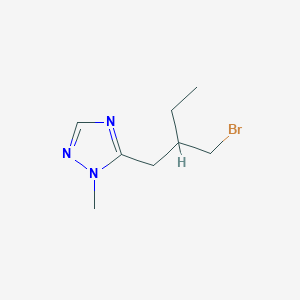
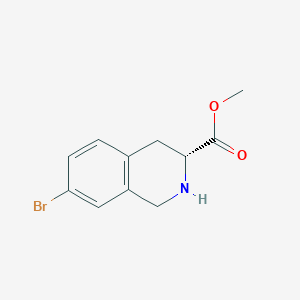
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)

